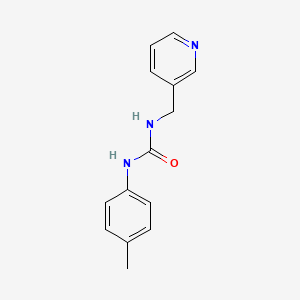

1-(4-Methylphenyl)-3-(pyridin-3-ylmethyl)urea

Description

1-(4-Methylphenyl)-3-(pyridin-3-ylmethyl)urea is a urea derivative featuring a 4-methylphenyl group attached to one nitrogen of the urea moiety and a pyridin-3-ylmethyl group to the other. Urea derivatives are widely explored for their pharmacological properties, including enzyme inhibition and receptor modulation, owing to their hydrogen-bonding capacity and structural versatility .

Properties

IUPAC Name |

1-(4-methylphenyl)-3-(pyridin-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-11-4-6-13(7-5-11)17-14(18)16-10-12-3-2-8-15-9-12/h2-9H,10H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFOKMWFKQIHKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49823999 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-(pyridin-3-ylmethyl)urea typically involves the reaction of 4-methylphenyl isocyanate with pyridin-3-ylmethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction can be represented as follows:

4-Methylphenyl isocyanate+Pyridin-3-ylmethylamine→this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. The use of continuous flow reactors can enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

Substitution: Substituted urea derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-3-(pyridin-3-ylmethyl)urea, a compound with significant chemical properties, has garnered attention in various scientific research fields. This article explores its applications, particularly in medicinal chemistry, agrochemicals, and material science.

Anticancer Activity

This compound has shown promise in anticancer research. Studies indicate that derivatives of urea compounds can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that similar urea derivatives exhibited potent inhibition against various cancer cell lines, suggesting that this compound could be optimized for enhanced activity against specific cancers .

Antidiabetic Potential

Research has also explored the potential of this compound in managing diabetes. Urea derivatives have been studied for their ability to enhance insulin sensitivity and reduce blood glucose levels. A study highlighted the modification of urea compounds to improve their pharmacokinetic properties, leading to better therapeutic outcomes in diabetic models .

Neurological Disorders

The neuroprotective effects of related urea compounds have been documented, with implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves the inhibition of neuroinflammation and oxidative stress pathways . This suggests that this compound could be further investigated for its neuroprotective capabilities.

Herbicidal Properties

In agrochemistry, the application of urea derivatives as herbicides has gained traction. Research indicates that certain urea compounds exhibit herbicidal activity by inhibiting key enzymes involved in plant growth. A study published in Pesticide Biochemistry and Physiology found that similar compounds effectively controlled weed populations while exhibiting low toxicity to crops .

Insecticidal Activity

Additionally, the insecticidal properties of urea derivatives have been explored. Investigations into their mode of action reveal that they can disrupt the physiological processes of pests, providing an alternative to traditional insecticides . This aspect could be critical for developing environmentally friendly pest control methods.

Polymer Chemistry

In material science, this compound can serve as a monomer or additive in polymer synthesis. Its unique structure allows for the creation of polymers with tailored properties for specific applications, such as coatings or adhesives. Research has shown that incorporating urea derivatives can enhance thermal stability and mechanical strength .

Nanocomposites

Furthermore, this compound's potential in nanocomposite materials is noteworthy. By integrating this compound into nanomaterials, researchers aim to develop composites with improved electrical conductivity and thermal properties . This application is particularly relevant in electronics and energy storage systems.

Case Study 1: Anticancer Research

A notable case study involved synthesizing a series of urea derivatives based on this compound to evaluate their anticancer properties against breast cancer cell lines. The study found that certain modifications significantly enhanced cytotoxicity compared to the parent compound, indicating potential pathways for drug development .

Case Study 2: Agrochemical Application

Another case study focused on evaluating the herbicidal efficacy of a urea derivative similar to this compound against common agricultural weeds. The results demonstrated effective weed control with minimal impact on crop yield, suggesting its viability as a sustainable herbicide alternative .

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(pyridin-3-ylmethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The substituent on the phenyl ring significantly influences molecular properties and bioactivity. Key analogs include:

1-(4-Nitrophenyl)-3-(pyridin-3-ylmethyl)urea (Vacor)

- Structure : The phenyl ring bears a nitro group instead of methyl.

- Role: Vacor is noted for its involvement in SARM1 (sterile alpha and TIR motif-containing 1) base exchange activity, particularly with NAD/NADP metabolism at neutral pH .

- Key Difference : The electron-withdrawing nitro group may enhance reactivity compared to the electron-donating methyl group in the target compound.

1-(4-(Piperazin-1-ylsulfonyl)phenyl)-3-(pyridin-3-ylmethyl)urea (Compound 29)

- Structure : A piperazinylsulfonyl group replaces the methyl substituent.

- Properties : White solid (melting point: 102–103°C, 74% yield). This modification introduces a polar sulfonamide group, likely improving solubility and targeting enzymes like NAMPT/PARP1 .

1-(4-((7-(Dimethylamino)quinazolin-4-yl)oxy)phenyl)-3-(pyridin-3-ylmethyl)urea (Compound 43)

Variations in the Urea-Linked Substituent

The pyridin-3-ylmethyl group can be replaced with other heterocyclic or alkyl chains:

1-(3-Chloro-4-methylphenyl)-3-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea

- Structure : Pyrimidinylmethyl replaces pyridin-3-ylmethyl.

- Properties : Molecular weight 373.7. The chloro and piperidine groups may enhance lipophilicity and CNS penetration .

1-(4-Methylphenyl)-3-((6-methylpyridin-3-yl)methyl)urea (Compound 44)

Data Tables

Table 1. Structural and Physical Properties of Selected Urea Derivatives

*Calculated based on molecular formula C₁₄H₁₅N₃O.

Research Findings and Implications

- Electron-Donating vs. Withdrawing Groups : Methyl (target compound) vs. nitro (Vacor) substituents alter electronic properties, affecting binding to targets like SARM1 .

- Polar Substituents : Sulfonamide (Compound 29) and piperazine groups enhance solubility and enzyme inhibition .

- Heterocyclic Modifications : Pyrimidine or quinazoline moieties (Compounds 43, 15) expand target selectivity toward kinases or receptors .

Biological Activity

1-(4-Methylphenyl)-3-(pyridin-3-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a urea functional group, which is crucial for its interaction with biological targets. The presence of a 4-methylphenyl group enhances lipophilicity, potentially influencing its biological interactions. The pyridine ring also plays a significant role in the compound's pharmacological profile.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of various biological pathways, including signal transduction and gene expression.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that related urea derivatives demonstrate significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Related Urea Derivative | 0.0039 - 0.025 | S. aureus, E. coli |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, derivatives of similar structures have shown promising antiproliferative effects against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The IC50 values for these compounds have been reported to be as low as 2.39 µM for A549 cells .

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| A549 | 2.39 ± 0.10 | 1-(4-Chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea |

| HCT116 | 3.90 ± 0.33 | Same as above |

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of various urea derivatives against multiple cancer cell lines using the MTT colorimetric assay. The results indicated that compounds structurally similar to this compound exhibited significant antiproliferative activity, suggesting their potential as novel anticancer agents .

- Mechanistic Insights : Another study focused on the interaction of urea derivatives with specific protein targets involved in cancer progression. The binding affinity was assessed using molecular docking simulations, revealing that the urea moiety forms critical hydrogen bonds with amino acid residues in target proteins .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-Methylphenyl)-3-(pyridin-3-ylmethyl)urea, and what experimental conditions optimize yield?

Synthesis typically involves coupling reactions between substituted aryl amines and isocyanates or carbamoyl chlorides. For example:

- Reagents : Use pyridine-3-ylmethylamine and 4-methylphenyl isocyanate in anhydrous dichloromethane (DCM) or ethanol under nitrogen .

- Conditions : Stir at 0–25°C for 12–24 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Yield Optimization : Monitor reaction progress with TLC and adjust stoichiometry (1:1.2 molar ratio of amine to isocyanate) to minimize side products .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300–3400 cm⁻¹) .

- NMR : Use NMR (DMSO-) to identify aromatic protons (δ 7.0–8.5 ppm for pyridyl and methylphenyl groups) and urea NH signals (δ 8.5–9.5 ppm) .

- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with expected [M+H] peak.

Q. How can solubility and stability be assessed for in vitro studies?

- Solubility : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy.

- Stability : Conduct HPLC analysis over 24–72 hours at 37°C to detect degradation products .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Prioritize derivatives with strong hydrogen bonding to urea motifs .

- SAR Analysis : Correlate substituent effects (e.g., methyl vs. halogen on phenyl rings) with activity data from analogous compounds .

Q. What experimental design strategies minimize trial-and-error in reaction optimization?

-

Factorial Design : Apply a 2 factorial approach to test variables (temperature, solvent, catalyst). For example:

Factor Low (-1) High (+1) Temperature 0°C 25°C Solvent DCM Ethanol Catalyst None DMAP Analyze interactions using ANOVA to identify significant parameters . -

High-Throughput Screening : Use automated liquid handlers to test 96-well plate reaction arrays .

Q. How can in vitro antiproliferative activity be systematically evaluated?

- Cell Lines : Test against NCI-60 human tumor cell panels (e.g., MCF-7, A549) using MTT assays .

- Dose-Response Curves : Calculate IC values (GraphPad Prism) and compare to reference drugs (e.g., doxorubicin).

- Mechanistic Studies : Perform flow cytometry (apoptosis/necrosis) and Western blotting (e.g., PARP cleavage) to confirm mode of action .

Q. What strategies resolve contradictions in biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.